molecular formula C13H15N3O B6639066 N-(1,2-dimethylbenzimidazol-5-yl)cyclopropanecarboxamide

N-(1,2-dimethylbenzimidazol-5-yl)cyclopropanecarboxamide

Cat. No. B6639066
M. Wt: 229.28 g/mol
InChI Key: NRVUPBOBVDSGHW-UHFFFAOYSA-N
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Description

N-(1,2-dimethylbenzimidazol-5-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMBC and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMBC is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property of DMBC has been utilized in various applications, including drug delivery and metal ion detection.
Biochemical and physiological effects:
The biochemical and physiological effects of DMBC have not been extensively studied. However, it has been reported that DMBC has low toxicity and is relatively stable under normal conditions.

Advantages and Limitations for Lab Experiments

The advantages of using DMBC in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its relative stability. However, the limitations of using DMBC include its limited solubility in water and its potential reactivity with certain functional groups.

Future Directions

There are several future directions for the study of DMBC. One potential direction is the investigation of its potential as a drug delivery system for the treatment of cancer and other diseases. Another direction is the synthesis of new MOFs using DMBC as a ligand for potential applications in gas storage and separation. Additionally, the development of new methods for the detection of metal ions using DMBC as a complexing agent is also an area of interest.

Synthesis Methods

DMBC can be synthesized using different methods, including the reaction of 1,2-dimethylbenzimidazole with cyclopropanecarboxylic acid chloride in the presence of a base. This method yields DMBC as a white crystalline solid with a melting point of 180-182°C. Another method involves the reaction of 1,2-dimethylbenzimidazole with cyclopropylamine in the presence of a base, yielding DMBC as a yellowish liquid.

Scientific Research Applications

DMBC has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMBC has been investigated for its anticancer properties, where it has shown promising results in inhibiting the growth of cancer cells. DMBC has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In material science, DMBC has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, DMBC has been used as a complexing agent in the determination of metal ions in different samples.

properties

IUPAC Name

N-(1,2-dimethylbenzimidazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-8-14-11-7-10(5-6-12(11)16(8)2)15-13(17)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVUPBOBVDSGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dimethylbenzimidazol-5-yl)cyclopropanecarboxamide

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